Cas no 1260593-39-2 (1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate)

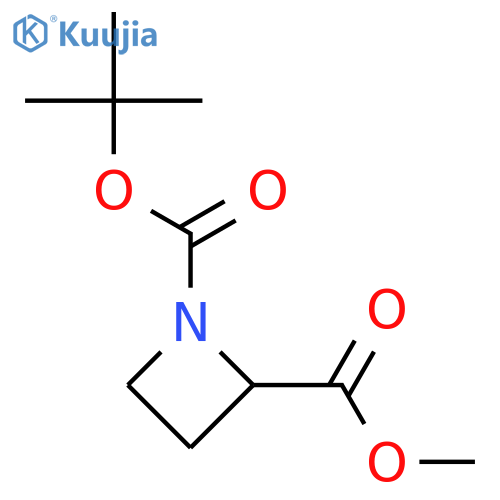

1260593-39-2 structure

商品名:1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate

CAS番号:1260593-39-2

MF:C10H17NO4

メガワット:215.24628329277

MDL:MFCD11042210

CID:2084518

PubChem ID:57415867

1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- (R)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate

- 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate

- (R)-1-Boc-Azetidine-2-carboxylic acid Methyl ester

- 1-O-tert-butyl 2-O-methyl (2R)-azetidine-1,2-dicarboxylate

- (R)-TERT-BUTYL METHYL AZETIDINE-1,2-DICARBOXYLATE

- C-8405

- AS-38363

- SCHEMBL26353928

- 1-(tert-butyl) 2-methyl (R)-azetidine-1,2-dicarboxylate

- Methyl (R)-1-Boc-azetidine-2-carboxylate

- CS-0052399

- (R)-1-Boc-Azetidine-2-carboxylic acid, methyl ester

- 1260593-39-2

- AKOS025291326

- MFCD11042210

- methyl (2R)-1-tert-Butoxycarbonylazetidine-2-carboxylate

- 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester, (2R)-

- DTXSID90725558

- (R)-1-TERT-BUTYL2-METHYLAZETIDINE-1,2-DICARBOXYLATE

- DTXCID80676303

- 1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate

-

- MDL: MFCD11042210

- インチ: InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1

- InChIKey: FGWUDHZVEBFGKS-SSDOTTSWSA-N

- ほほえんだ: COC(=O)[C@H]1CCN1C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 215.11600

- どういたいしつりょう: 215.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 321.0±35.0 °C at 760 mmHg

- フラッシュポイント: 147.9±25.9 °C

- PSA: 55.84000

- LogP: 1.10670

- じょうきあつ: 0.0±1.5 mmHg at 25°C

1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-38363-5MG |

(r)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate |

1260593-39-2 | >95% | 5mg |

£46.00 | 2025-02-08 | |

| abcr | AB447353-5 g |

(R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate; . |

1260593-39-2 | 5g |

€384.70 | 2023-07-18 | ||

| TRC | T205260-500mg |

(R)-1-tert-Butyl 2-Methyl Azetidine-1,2-Dicarboxylate |

1260593-39-2 | 500mg |

$ 285.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123039-5g |

1-(tert-Butyl) 2-methyl (R)-azetidine-1,2-dicarboxylate |

1260593-39-2 | 98% | 5g |

¥921.00 | 2024-08-09 | |

| Key Organics Ltd | AS-38363-1MG |

(r)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate |

1260593-39-2 | >95% | 1mg |

£37.00 | 2025-02-08 | |

| Key Organics Ltd | AS-38363-10MG |

(r)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate |

1260593-39-2 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010358-50G |

1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate |

1260593-39-2 | 97% | 50g |

¥ 6,633.00 | 2023-04-05 | |

| Apollo Scientific | OR317245-1g |

(R)-1-Boc-Azetidine-2-carboxylic acid methyl ester |

1260593-39-2 | 97% | 1g |

£54.00 | 2025-02-20 | |

| TRC | T205260-1g |

(R)-1-tert-Butyl 2-Methyl Azetidine-1,2-Dicarboxylate |

1260593-39-2 | 1g |

$ 400.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D500136-5G |

1-tert-butyl 2-methyl (2r)-azetidine-1,2-dicarboxylate |

1260593-39-2 | 97% | 5g |

$140 | 2024-07-21 |

1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

1260593-39-2 (1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260593-39-2)1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate

清らかである:99%/99%/99%

はかる:25.0g/50.0g/100.0g

価格 ($):301.0/591.0/1074.0